molecular formula C13H22ClN5 B12230060 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12230060
M. Wt: 283.80 g/mol
InChI Key: DCUOMTXMBMQTTJ-UHFFFAOYSA-N
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Description

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-5-amine
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-(1H-pyrazol-4-yl)isophthalic acid

Uniqueness

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect its lipophilicity and binding affinity to molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-10-12(8-15-17)7-14-9-13-11(3)6-16-18(13)5-2;/h6,8,10,14H,4-5,7,9H2,1-3H3;1H

InChI Key

DCUOMTXMBMQTTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(C=NN2CC)C.Cl

Origin of Product

United States

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